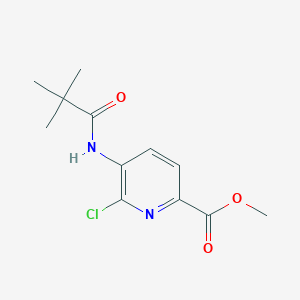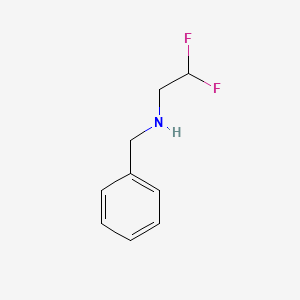
Methyl 6-chloro-5-pivalamidopicolinate
Vue d'ensemble
Description
Methyl 6-chloro-5-pivalamidopicolinate is a chemical compound with the empirical formula C12H15ClN2O3 . It has a molecular weight of 270.71 . The IUPAC name for this compound is methyl 6-chloro-5-[(2,2-dimethylpropanoyl)amino]-2-pyridinecarboxylate .
Molecular Structure Analysis
The SMILES string representation of Methyl 6-chloro-5-pivalamidopicolinate is COC(=O)c1ccc(NC(=O)C©©C)c(Cl)n1 . The InChI representation is 1S/C12H15ClN2O3/c1-12(2,3)11(17)15-7-5-6-8(10(16)18-4)14-9(7)13/h5-6H,1-4H3,(H,15,17) .Physical And Chemical Properties Analysis
Methyl 6-chloro-5-pivalamidopicolinate is a solid . Its molecular weight is 270.71 . The compound’s InChI key is MRLNFXVKFSJUHZ-UHFFFAOYSA-N .Applications De Recherche Scientifique
Organic Synthesis Intermediates
Methyl 6-chloro-5-pivalamidopicolinate: serves as an intermediate in organic synthesis. Its structure allows for the introduction of the pivaloyl group into more complex molecules, which can be particularly useful in the synthesis of pharmaceuticals and agrochemicals. The pivaloyl group is known for its steric bulk, which can influence the pharmacokinetics of drug molecules .
Medicinal Chemistry Research
In medicinal chemistry, this compound is utilized for the development of new drug candidates. Its chloropyridine moiety is a common feature in many pharmaceuticals, and modifications to this core structure can lead to the discovery of compounds with novel biological activities .
Pesticide Formulation
The chlorinated pyridine ring of Methyl 6-chloro-5-pivalamidopicolinate is structurally similar to certain herbicides and pesticides. Researchers can use this compound to develop new formulations that target specific pests or weeds without harming crops or the environment .
Material Science
In material science, this compound could be investigated for its potential use in creating new polymers or coatings. The presence of both amide and ester functional groups allows for cross-linking, which can be exploited to produce materials with desired properties .
Bioconjugation Studies
Bioconjugation involves attaching a molecule to a biological entity, like proteins or nucleic acidsMethyl 6-chloro-5-pivalamidopicolinate could be used to introduce pivaloyl groups onto biomolecules, potentially altering their stability or activity .
Photodynamic Therapy Agents
The compound’s structure may be modified to absorb light at specific wavelengths, making it a candidate for use in photodynamic therapy (PDT). In PDT, light-sensitive compounds are activated by light to produce a therapeutic effect, such as killing cancer cells .
Chemical Education
This compound can also be used in academic settings for teaching advanced organic chemistry concepts. Its synthesis and reactivity can demonstrate key principles in halogenation, amide formation, and esterification reactions .
Analytical Chemistry Reference Standards
Lastly, Methyl 6-chloro-5-pivalamidopicolinate can serve as a reference standard in analytical chemistry. Its well-defined structure and properties make it suitable for calibrating instruments or validating analytical methods .
Safety and Hazards
Propriétés
IUPAC Name |
methyl 6-chloro-5-(2,2-dimethylpropanoylamino)pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O3/c1-12(2,3)11(17)15-7-5-6-8(10(16)18-4)14-9(7)13/h5-6H,1-4H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRLNFXVKFSJUHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(N=C(C=C1)C(=O)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20673917 | |
| Record name | Methyl 6-chloro-5-(2,2-dimethylpropanamido)pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20673917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1142191-95-4 | |
| Record name | Methyl 6-chloro-5-(2,2-dimethylpropanamido)pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20673917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![{8-Methylimidazo[1,2-a]pyridin-2-yl}methanamine dihydrochloride](/img/structure/B1463449.png)
![2-Chloro-1-[4-(furan-2-ylmethyl)piperazin-1-yl]ethan-1-one hydrochloride](/img/structure/B1463450.png)
![2-chloro-N-{[3-(2-oxopyrrolidin-1-yl)phenyl]methyl}acetamide](/img/structure/B1463452.png)

![6-Chloro-2-(chloromethyl)thiazolo[5,4-b]pyridine](/img/structure/B1463458.png)
![(4-Methyl-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride](/img/structure/B1463459.png)
![[2-(3-Ethylphenoxy)ethyl]methylamine hydrochloride](/img/structure/B1463460.png)
![2-[1-(5-Fluoropyridin-2-yl)-1H-pyrazol-4-yl]ethanol](/img/structure/B1463461.png)
amine hydrochloride](/img/structure/B1463462.png)


![[1-Methyl-3-(trifluoromethyl)pyrazol-5-yl]methylamine](/img/structure/B1463468.png)
![4-[(3-Methoxyphenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1463470.png)